

Comparative Characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Diethoxy-N-ethyl-1-ethanamine**

Cat. No.: **B031362**

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of **2,2-Diethoxy-N-ethyl-1-ethanamine** and related compounds, offering a comparative analysis with alternative synthetic intermediates and biologically active molecules.

Introduction

2,2-Diethoxy-N-ethyl-1-ethanamine and its derivatives are aliphatic amines containing a reactive acetal functional group. This structural motif makes them valuable intermediates in organic synthesis and potential candidates for biological evaluation. Their utility stems from the acetal's stability under basic conditions and its susceptibility to hydrolysis under acidic conditions, allowing for the controlled release of an aldehyde functionality. The presence of a secondary amine in **2,2-Diethoxy-N-ethyl-1-ethanamine** provides a site for further functionalization, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of **2,2-Diethoxy-N-ethyl-1-ethanamine**, its close analogs, and alternative compounds, supported by available experimental data.

Physicochemical Properties

The physicochemical properties of **2,2-Diethoxy-N-ethyl-1-ethanamine** and its derivatives are crucial for their handling, reactivity, and pharmacokinetic profiling. While specific experimental data for **2,2-Diethoxy-N-ethyl-1-ethanamine** is not widely available in the public domain, a

comparative analysis can be drawn from its close analogs: 2,2-diethoxyethylamine (the primary amine), 2,2-Diethoxy-N,N-dimethylethanamine, and N,N-diethylaminoacetaldehyde diethyl acetal.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Refractive Index
2,2-Diethoxy-N-ethyl-1-ethanamine	69148-92-1	C8H19NO2	161.24	185.4 (at 760 mmHg) ^[1]	1.419 ^[1]
2,2-Diethoxyethyl amine	645-36-3	C6H15NO2	133.19	163 ^[2]	1.4155- 1.4195
2,2-Diethoxy-N,N-dimethylethanamine	3616-56-6	C8H19NO2	161.24	-	1.41
N,N-Diethylaminoacetaldehyde diethyl acetal	3616-57-7	C10H23NO2	189.30	194.5 (at 760 mmHg) ^[3]	1.432 ^[3]

Note: The boiling point for 2,2-Diethoxy-N,N-dimethylethanamine is not readily available in the provided search results.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of organic compounds. While a complete set of spectra for **2,2-Diethoxy-N-ethyl-1-ethanamine** is not publicly available, representative data from its primary amine analog, 2,2-diethoxyethylamine, can provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The ^1H NMR spectrum of 2,2-diethoxyethylamine shows characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methine proton of the acetal, and signals for the aminomethylene and amine protons. For **2,2-Diethoxy-N-ethyl-1-ethanamine**, one would expect additional signals corresponding to the N-ethyl group (a triplet and a quartet). A ^1H NMR spectrum is available for 2,2-Diethoxy-N,N-dimethylethanamine[4].
- ^{13}C NMR: The ^{13}C NMR spectrum of 2,2-diethoxyethylamine reveals signals for the carbons of the ethoxy groups, the acetal carbon, and the aminomethylene carbon. For the N-ethyl derivative, additional resonances for the ethyl group carbons would be present.

3.2. Mass Spectrometry (MS)

The mass spectrum of 2,2-diethoxyethylamine shows a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and alkyl groups.[5] A key fragmentation pathway for aliphatic amines is the α -cleavage, leading to the formation of a stable iminium ion. For **2,2-Diethoxy-N-ethyl-1-ethanamine**, the fragmentation pattern would be influenced by the N-ethyl group.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2,2-diethoxyethylamine exhibits characteristic absorption bands for N-H stretching (around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching (around $2850\text{-}3000\text{ cm}^{-1}$), and C-O stretching of the acetal group (strong bands in the $1050\text{-}1150\text{ cm}^{-1}$ region).[6] For **2,2-Diethoxy-N-ethyl-1-ethanamine**, the N-H stretching band would be a single peak, characteristic of a secondary amine.

Synthesis Protocols

The synthesis of **2,2-Diethoxy-N-ethyl-1-ethanamine** can be achieved through several routes, primarily involving the N-alkylation of a primary amine or the reaction of a haloacetal with an amine.

4.1. Reductive Amination

A common method for the synthesis of N-alkylated amines is the reductive amination of an aldehyde. In this case, aminoacetaldehyde diethyl acetal could be reacted with acetaldehyde in

the presence of a reducing agent like sodium borohydride.

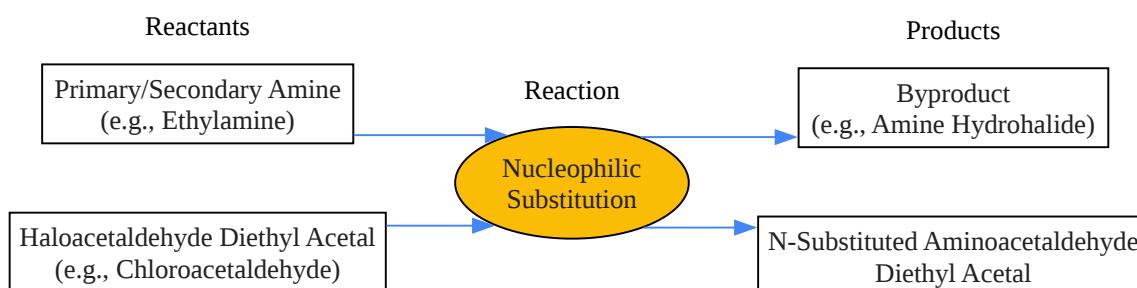
4.2. N-Alkylation of 2,2-diethoxyethylamine

2,2-diethoxyethylamine can be N-alkylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base to neutralize the hydrohalic acid formed.

4.3. Reaction of Chloroacetaldehyde Diethyl Acetal with Ethylamine

A straightforward approach involves the nucleophilic substitution of the chlorine atom in chloroacetaldehyde diethyl acetal with ethylamine.^[7] This reaction is typically carried out in a suitable solvent and may require heating.

Experimental Workflow: Synthesis of N-Substituted Aminoacetals



[Click to download full resolution via product page](#)

Caption: General synthesis of N-substituted aminoacetals.

Biological Activity and Comparison with Alternatives

While specific biological data for **2,2-Diethoxy-N-ethyl-1-ethanamine** is limited, the broader class of aliphatic amines and N-substituted compounds has been investigated for various biological activities.

5.1. Antimicrobial Activity

Aliphatic amines and their derivatives have shown potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. For instance, a series of 2-aryloxy-N,N-diethylethanamine hydrochlorides exhibited weak antimicrobial activity against *S. aureus* and *E. coli*.^[8] Similarly, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have demonstrated significant antimicrobial activity.^{[1][9]}

Comparison with Cinnamaldehyde Derivatives: Cinnamaldehyde and its derivatives are known for their antimicrobial properties, with some analogs showing potent activity against pathogens like *Acinetobacter baumannii* by inhibiting cell division.^[10] These compounds represent a different class of antimicrobials and could serve as a benchmark for evaluating the efficacy of novel aminoacetal derivatives.

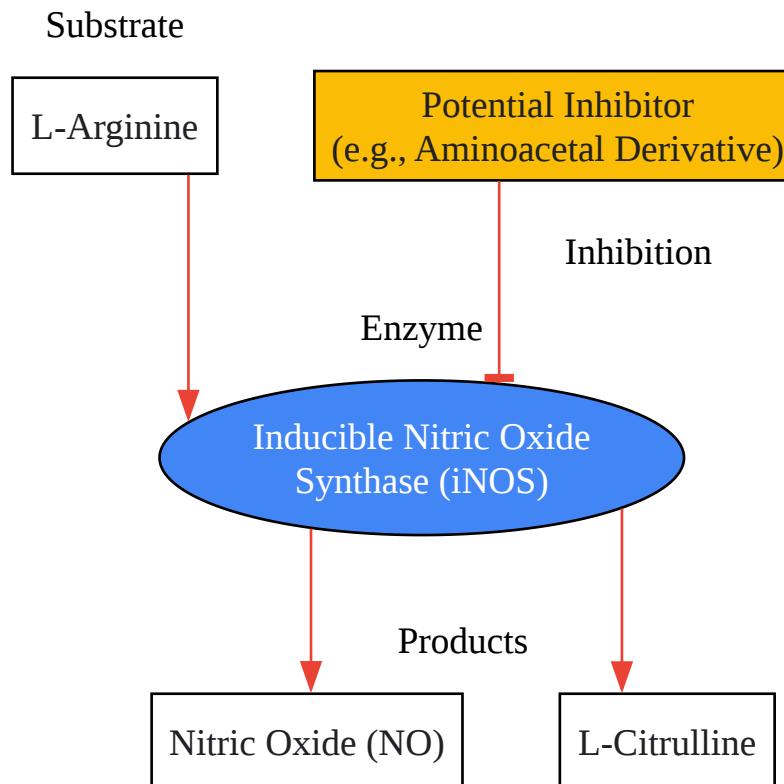
5.2. Cytotoxicity

The cytotoxicity of aliphatic amines is a critical consideration for their potential use in drug development. Studies have shown a structure-activity relationship for the cytotoxicity of aliphatic amines, with factors like chain length influencing their toxicity.^{[5][6]} Generally, aliphatic amines can cause skin, eye, and mucous membrane irritation.^[11]

5.3. Enzyme Inhibition

The amine functionality in these derivatives makes them potential candidates for enzyme inhibition, particularly for enzymes with anionic binding sites. For example, various N-substituted compounds have been investigated as inhibitors of enzymes like nitric oxide synthase.^[12]

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Aminoacetaldehyde diethylacetal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 10. Cinnamaldehyde derivatives act as antimicrobial agents against *Acinetobacter baumannii* through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemsavers.com [chemsavers.com]
- To cite this document: BenchChem. [Comparative Characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031362#characterization-of-2-2-diethoxy-n-ethyl-1-ethanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

